Potassium trifluoro(3-(trimethylsilyl)prop-2-yn-1-yl)borate
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Overview
Description
Potassium trifluoro[3-(trimethylsilyl)prop-2-yn-1-yl]boranuide is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is characterized by the presence of a trifluoroborate group, a trimethylsilyl group, and an alkyne moiety, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[3-(trimethylsilyl)prop-2-yn-1-yl]boranuide typically involves the reaction of trimethylsilylacetylene with a boron-containing reagent under specific conditions. One common method includes the use of potassium bifluoride (KHF2) as a fluorinating agent for organoboronic acids . The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes rigorous purification steps to obtain a high-purity product, which is essential for its applications in sensitive chemical reactions.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[3-(trimethylsilyl)prop-2-yn-1-yl]boranuide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.
Reduction: It can be reduced to form simpler boron-containing compounds.
Substitution: The trifluoroborate group can participate in substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Major Products
The major products formed from these reactions include various boronic acids, borates, and substituted alkyne derivatives, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Potassium trifluoro[3-(trimethylsilyl)prop-2-yn-1-yl]boranuide has several applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of boron-containing drugs, which have applications in cancer therapy and other medical treatments.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism by which potassium trifluoro[3-(trimethylsilyl)prop-2-yn-1-yl]boranuide exerts its effects involves the transfer of the trifluoroborate group to other molecules. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds . This process involves the interaction of the boron atom with the palladium catalyst, leading to the transfer of the organic group from boron to palladium.
Comparison with Similar Compounds
Similar Compounds
Potassium isopropenyltrifluoroborate: Similar in structure but contains an isopropenyl group instead of a trimethylsilyl group.
Potassium allyltrifluoroborate: Contains an allyl group and is used in similar coupling reactions.
Uniqueness
Potassium trifluoro[3-(trimethylsilyl)prop-2-yn-1-yl]boranuide is unique due to the presence of the trimethylsilyl group, which imparts stability and reactivity, making it particularly useful in forming carbon-carbon bonds in organic synthesis. Its ability to participate in a wide range of reactions under mild conditions sets it apart from other boron-containing compounds.
Properties
Molecular Formula |
C6H11BF3KSi |
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Molecular Weight |
218.14 g/mol |
IUPAC Name |
potassium;trifluoro(3-trimethylsilylprop-2-ynyl)boranuide |
InChI |
InChI=1S/C6H11BF3Si.K/c1-11(2,3)6-4-5-7(8,9)10;/h5H2,1-3H3;/q-1;+1 |
InChI Key |
FZHBBEIUKGODCI-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CC#C[Si](C)(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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